molecular formula C12H22 B14660337 Cyclopentylcycloheptane CAS No. 42347-48-8

Cyclopentylcycloheptane

Cat. No.: B14660337
CAS No.: 42347-48-8
M. Wt: 166.30 g/mol
InChI Key: IVZDBCJTKAVJQI-UHFFFAOYSA-N
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Description

Cyclopentylcycloheptane is an organic compound with the molecular formula C12H22. It is a cycloalkane, which means it consists of carbon atoms arranged in a ring structure. This compound is notable for its unique structure, which combines a cyclopentane ring and a cycloheptane ring. This compound is used in various scientific research applications due to its interesting chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: Cyclopentylcycloheptane can be synthesized through various organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of cyclopentylmagnesium bromide with cycloheptanone followed by a reduction step can yield this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. These methods often utilize catalysts and specific reaction conditions to optimize yield and purity. The use of high-pressure reactors and temperature control is crucial in these processes to ensure the desired product is obtained efficiently .

Chemical Reactions Analysis

Types of Reactions: Cyclopentylcycloheptane undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride, converting this compound into its corresponding alcohols.

    Substitution: Halogenation reactions, such as chlorination or bromination, can introduce halogen atoms into the this compound structure.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Chlorine (Cl2), bromine (Br2)

Major Products Formed:

Scientific Research Applications

Cyclopentylcycloheptane has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of cyclopentylcycloheptane involves its interaction with various molecular targets. In chemical reactions, it acts as a substrate that undergoes transformations through the action of reagents and catalysts. The pathways involved in these reactions depend on the specific conditions and reagents used. For example, in oxidation reactions, this compound is converted into ketones or carboxylic acids through the formation of intermediate species .

Comparison with Similar Compounds

    Cyclopentane (C5H10): A smaller cycloalkane with a five-membered ring.

    Cycloheptane (C7H14): A larger cycloalkane with a seven-membered ring.

    Cyclohexane (C6H12): A six-membered ring cycloalkane, commonly used as a solvent.

Uniqueness: Cyclopentylcycloheptane is unique due to its combination of two different ring sizes, which imparts distinct chemical properties. This dual-ring structure makes it an interesting subject for studying ring strain, conformational analysis, and reactivity compared to simpler cycloalkanes .

Properties

CAS No.

42347-48-8

Molecular Formula

C12H22

Molecular Weight

166.30 g/mol

IUPAC Name

cyclopentylcycloheptane

InChI

InChI=1S/C12H22/c1-2-4-8-11(7-3-1)12-9-5-6-10-12/h11-12H,1-10H2

InChI Key

IVZDBCJTKAVJQI-UHFFFAOYSA-N

Canonical SMILES

C1CCCC(CC1)C2CCCC2

Origin of Product

United States

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